Octopamine
Overview
Description
Octopamine is an organic chemical closely related to norepinephrine and synthesized biologically by a homologous pathway . It is often considered the major “fight-or-flight” neurohormone of invertebrates . It is an adrenergic biogenic amine that is found in some invertebrates and vertebrates and has been used to treat hypotension . Octopamine is a member of the class of phenylethanolamines that is phenol which is substituted at the para-position by a 2-amino-1-hydroxyethyl group .
Synthesis Analysis
Octopamine is synthesized from tyrosine by the action of a tyrosine decarboxylase enzyme . In a study, it was found that introducing octopamine at certain levels in astrocyte cultures from mice’s cerebral cortex triggers lactate production, promoting cell survival . Another study showed that [11C]-p- and m-octopamine hydrochloride were synthesized from [11C]HCN in a two-step sequence .
Molecular Structure Analysis
Octopamine is a member of the class of phenylethanolamines that is phenol which is substituted at the para-position by a 2-amino-1-hydroxyethyl group . It is a biogenic phenylethanolamine which has been found to act as a neurotransmitter, neurohormone or neuromodulator in invertebrates .
Chemical Reactions Analysis
Octopamine binds to its receptors causing elevation of intracellular Ca 2+ or 3′,5′-cyclic adenosine monophosphate concentrations . Both these second messengers modulate cellular signaling processes and thereby contribute to long-lasting behavioral effects in an organism .
Physical And Chemical Properties Analysis
Octopamine has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . It is a member of phenylethanolamines and a member of tyramines . It is a conjugate base of an octopaminium .
Scientific Research Applications
Modulation of Reproductive and Behavioral Processes
Octopamine has been identified as crucial in modulating reproductive behaviors and physiological processes in Drosophila melanogaster. For instance, it controls ovulation by acting on specific neurons in the central nervous system (CNS) abdominal ganglion, influencing the release of mature oocytes in female Drosophila. This action underscores octopamine's role in fertility and reproductive success (Monastirioti, 2003).
Influence on Insect Behavior and Physiology
Octopamine significantly impacts the behavior and physiological functions of insects and arthropods, such as modulating phase transition in locusts and serving as a neurotransmitter and neuromodulator across various species (Verlinden et al., 2010). Its influence extends to enhancing responsiveness to stimuli related to foraging in honey bees, thereby affecting social behavior and communication within insect societies (Barron, Schulz, & Robinson, 2002).
Octopamine in Sensory Modulation
Research has demonstrated octopamine's role in modulating sensory neuron responses, particularly in relation to sex pheromones in insects. This modulation is critical for behavioral responses such as mating and finding food, highlighting the importance of octopamine in sensory perception and behavioral adaptation (Hillier & Kavanagh, 2015).
Neuromodulatory Effects on Aggression
In studies on Drosophila, octopamine has been linked to aggression, functioning similarly to how noradrenaline affects aggression in mammals. The modulation of aggressive behavior by octopamine in male Drosophila demonstrates its significant role in social interactions and survival strategies (Hoyer et al., 2008).
Safety And Hazards
Future Directions
Recent research has discovered how octopamine communicates with other cells in mammalian brains to prevent cell death . This understanding of octopamine’s role could inform future therapies for neurodegenerative diseases and psychiatric disorders linked to dysregulated octopamine levels, such as Alzheimer’s, Parkinson’s, and bipolar disorder .
properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGUCRYDKWKLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043873 | |
Record name | Octopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octopamine | |
CAS RN |
104-14-3 | |
Record name | Octopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octopamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octopamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13251 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Octopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octopamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14O50WS8JD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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